2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole
Description
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a nitro (-NO₂) substituent at position 4 of the benzimidazole core.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSRGSRPADVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the nitration of 1H-benzimidazole to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Formation of 2-[Bromo(difluoro)methyl]-4-amino-1H-benzimidazole.
Oxidation: Formation of various oxidized benzimidazole derivatives.
Scientific Research Applications
Scientific Research Applications of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole
This compound is a chemical compound with a unique structure featuring a benzimidazole core and bromo(difluoro)methyl and nitro groups. This compound has garnered interest across several scientific fields due to its potential applications in medicinal chemistry, material science, and drug discovery.
Chemical Reactions and Synthesis
Types of Reactions
this compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine group can be replaced by nucleophiles like amines or thiols under specific conditions.
- Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can reduce the nitro group to an amino group.
- Oxidation Reactions: The compound can undergo oxidation to produce various oxidized derivatives.
Reagents and Conditions
- Substitution: Nucleophiles (amines or thiols), solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
- Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
The synthesis of this compound typically involves bromination of benzimidazole derivatives, followed by the introduction of difluoromethyl and nitro groups. High yields and purity are pursued through optimized synthetic routes, which is critical for biological testing. Advanced catalytic systems and continuous flow reactors may be used to streamline production and reduce costs in industrial contexts.
Applications in Scientific Research
Medicinal Chemistry
this compound is explored as a pharmacophore in developing new drugs with antimicrobial and anticancer properties. Benzimidazole derivatives, including this compound, have demonstrated antitumor potential, showing inhibitory effects against cancer cell lines.
Material Science
Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Drug Discovery
It serves as a lead compound in the search for new therapeutic agents because of its ability to interact with various biological targets. The compound's distinct features allow it to interact with biological targets, making it a candidate for drug development.
The compound's mechanism of action involves interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to create reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo(difluoro)methyl group enhances lipophilicity, facilitating interaction with lipid membranes and intracellular targets. Studies suggest it may influence several biochemical pathways, though specific details are still emerging.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 | TBD | |
| CFI-400945 | HCT116 | 0.2 | |
| Compound 82a | KMS-12 BM | 1.4 |
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromo(difluoro)methyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzimidazoles
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Structure : Features three bromine atoms (two on thiophene rings, one on benzimidazole) and methyl groups at positions 5 and 6 .
- Synthesis: Prepared via bromination with N-bromosuccinimide (NBS) in refluxing CCl₄, yielding a mixture of mono-, di-, and tri-brominated products .
- Biological Activity : Benzimidazoles with thiophene-bromine substituents are explored for anticancer applications due to their ability to disrupt cellular processes .
2-Bromo-4-chloro-1H-benzo[d]imidazole
- Structure : Bromine at position 2 and chlorine at position 4 .
- Properties : Molecular weight 231.48 g/mol; simpler halogenation pattern compared to the target compound .
- Reactivity: The absence of strong electron-withdrawing groups (e.g., -CF₂ or -NO₂) may result in lower electrophilicity than the target compound.
Nitro-Substituted Benzimidazoles
5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Structure : Nitro group absent, but features a carboxylic acid (-COOH) and fluorine atoms .
- Biological Relevance : Carboxylic acid groups enhance solubility and enable hydrogen bonding, often critical for target binding in drug design .
5-(4-Bromo-2-fluorophenylamino)-4-fluoro-1-methyl-1H-benzimidazole-6-carbohydroxamic acid 2-hydroxyethyl ester
Fluorinated Benzimidazoles
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Structure : Fluorine at position 4 and a carboxylic acid at position 6 .
- Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
2-((5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamido)oxy)ethyl acetate
Structural and Functional Comparison Table
Biological Activity
2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves the bromination of benzimidazole derivatives followed by the introduction of difluoromethyl and nitro groups. The synthetic pathways often utilize various reagents to achieve high yields and purity, which are critical for subsequent biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing efficacy.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 | TBD | |
| CFI-400945 | HCT116 | 0.2 | |
| Compound 82a | KMS-12 BM | 1.4 |
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. For example, certain analogues have shown potent inhibition against HIV-1 reverse transcriptase (RT), with IC50 values in the nanomolar range. The introduction of specific substituents at various positions on the benzimidazole ring can significantly enhance antiviral activity.
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HIV-1 RT | TBD | |
| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | HIV-1 RT | 0.2 |
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Substituents at the C4 position of the benzimidazole ring have been shown to enhance potency significantly. Conversely, substitutions at other positions may reduce activity or have neutral effects.
Key Findings:
- C4 Substituents : Enhance potency; critical for antitumor and antiviral activities.
- C5/C6 Substituents : Generally detrimental or neutral to activity.
Case Studies
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antitumor Study : A study evaluated a series of benzimidazole derivatives against multiple myeloma cell lines, revealing that specific substitutions led to enhanced antiproliferative effects, with some compounds achieving IC50 values as low as 0.64 μM.
- Antiviral Study : Research focused on nonnucleoside HIV-1 RT inhibitors demonstrated that structural modifications could lead to significant improvements in inhibitory activity against both wild-type and mutant strains of the virus.
Q & A
Q. How can researchers optimize the synthesis of 2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole to improve yield and purity?
Methodological Answer: Optimization requires a hybrid computational-experimental approach.
- Step 1: Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing down viable conditions .
- Step 2: Apply factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Level 1 | Level 2 |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent | DMF | THF |
| Catalyst | Pd(OAc)₂ | CuI |
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–Br = 1.89–1.93 Å) and dihedral angles to confirm stereochemistry .
- NMR: Use -NMR to distinguish difluoromethyl environments ( to ppm) and -NMR to verify benzimidazole ring substitution patterns .
- FT-IR: Identify nitro group stretching vibrations () and C–F bonds () .
Q. What pharmacological screening strategies are recommended for assessing the bioactivity of this compound?
Methodological Answer:
- In vitro assays: Prioritize enzyme inhibition studies (e.g., kinase or protease targets) due to benzimidazole’s known role in disrupting ATP-binding pockets .
- Docking simulations: Use AutoDock Vina to predict binding affinities against receptors like serotonin transporters (SERT) or histone deacetylases (HDACs) .
- Toxicity profiling: Employ MTT assays on HEK-293 or HepG2 cells to evaluate IC₅₀ values, ensuring selectivity over healthy cells .
Advanced Research Questions
Q. How can quantum chemical calculations be integrated into mechanistic studies of bromodifluoromethylation reactions?
Methodological Answer:
- Reaction Pathway Mapping: Use Gaussian or ORCA to compute potential energy surfaces (PES) for intermediates, identifying rate-limiting steps (e.g., bromine radical abstraction) .
- Transition State Analysis: Employ intrinsic reaction coordinate (IRC) calculations to validate transition states and compare activation energies () across substituents .
- Machine Learning (ML): Train ML models on DFT datasets to predict regioselectivity in nitro-group positioning under varying conditions .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
Methodological Answer:
- Root-Cause Analysis: Apply comparative frameworks (e.g., Morlino’s "why-what-how" model) to isolate variables .
- Controlled Replication: Redesign experiments using fractional factorial design to test hypotheses (e.g., trace moisture or oxygen sensitivity) .
- Cross-Validation: Compare computational predictions (e.g., Gibbs free energy of byproducts) with LC-MS/MS fragmentation patterns .
Q. What reactor design principles are critical for scaling up the synthesis of brominated benzimidazoles?
Methodological Answer:
- Continuous Flow Systems: Minimize exothermic risks using microreactors with real-time temperature/pH monitoring (e.g., Corning AFR™) .
- Membrane Separation: Integrate nanofiltration membranes to isolate intermediates, reducing purification steps (CRDC subclass RDF2050104) .
- Scale-Up Simulation: Model mass transfer limitations using COMSOL Multiphysics to optimize stirring rates and residence times .
Q. How can researchers investigate the electronic effects of the nitro group on the compound’s reactivity?
Methodological Answer:
- Hammett Analysis: Synthesize derivatives with varying para-substituents (e.g., -NO₂, -OMe, -Cl) and correlate values with reaction rates .
- Electrostatic Potential Maps: Generate ESP maps via Multiwfn to visualize electron-deficient regions near the nitro group, guiding nucleophilic attack predictions .
- Kinetic Isotope Effects (KIE): Compare in deuteration experiments to confirm rate-determining steps (e.g., C–H activation vs. bromine transfer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
